REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15])=[CH:9][CH:8]=1)=[O:6].[C:20]1([C:26]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)([CH:28]2[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]2)[OH:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[ClH:1].[OH:27][C:26]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[CH:28]1[CH2:33][CH2:32][N:31]([CH2:2][CH2:3][CH2:4][C:5]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15])=[CH:9][CH:8]=2)=[O:6])[CH2:30][CH2:29]1 |f:3.4|
|
Name
|
|
Quantity
|
2.82 g
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Type
|
reactant
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)OC)(C)C
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Name
|
|
Quantity
|
5.58 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(O)(C1CCNCC1)C1=CC=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Reflux for 29 hours
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Duration
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29 h
|
Type
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TEMPERATURE
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Details
|
cool in an ice bath
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Type
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FILTRATION
|
Details
|
filter
|
Type
|
FILTRATION
|
Details
|
filter the filtrate though silica gel (5 g)
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Type
|
WASH
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Details
|
wash the gel with toluene (10 mL)
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Type
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CUSTOM
|
Details
|
Evaporate the solvent in vacuo
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Type
|
DISSOLUTION
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Details
|
dissolve the residue in ethyl ether (100 mL)
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Type
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FILTRATION
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Details
|
Add anhydrous hydrogen chloride and filter
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OC(C1CCN(CC1)CCCC(=O)C1=CC=C(C=C1)C(C(=O)OC)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |